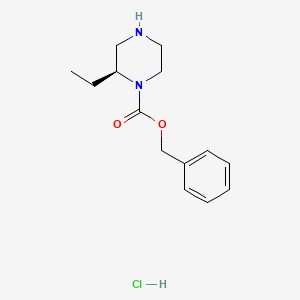

(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl

Beschreibung

(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl is a chiral piperazine derivative where the nitrogen at position 1 is protected by a carbobenzyloxy (CBZ) group, and position 2 is substituted with an ethyl group. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for chiral active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders. Its stereochemical purity (S-configuration) is critical for ensuring enantioselectivity in downstream reactions .

Eigenschaften

CAS-Nummer |

1217612-78-6 |

|---|---|

Molekularformel |

C14H21ClN2O2 |

Molekulargewicht |

284.78 g/mol |

IUPAC-Name |

benzyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H/t13-;/m0./s1 |

InChI-Schlüssel |

AHUBJCSLWUMDOY-ZOWNYOTGSA-N |

Isomerische SMILES |

CC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Kanonische SMILES |

CCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(S)-1-N-CBZ-2-ÄTHYL-PIPERAZIN-HCl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Oxidation: Bildung entsprechender N-Oxide.

Reduktion: Bildung reduzierter Piperazinderivate.

Substitution: Bildung verschiedener substituierter Piperazinderivate.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-1-N-CBZ-2-ÄTHYL-PIPERAZIN-HCl beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die CBZ-Schutzgruppe kann eine Rolle bei der Verbesserung der Stabilität und Bioverfügbarkeit der Verbindung spielen. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of (S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The CBZ protecting group may play a role in enhancing the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

- Synthetic Yield : The ethyl derivative typically yields 10–15% less than the methyl analog in CBZ protection reactions due to steric challenges during piperazine functionalization .

- Chiral Purity : Both ethyl and methyl analogs require rigorous chromatographic purification (>99% enantiomeric excess) to avoid racemization in API synthesis.

Biologische Aktivität

(S)-1-N-CBZ-2-ethyl-piperazine hydrochloride is a chiral piperazine derivative with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique stereochemistry, which influences its biological activity and interactions within biological systems. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant research findings.

The synthesis of (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride involves several key steps:

- Formation of the Piperazine Ring : Ethylenediamine reacts with diethyl carbonate under controlled conditions to form the piperazine ring.

- Introduction of the Ethyl Group : Alkylation with ethyl bromide in the presence of a base (e.g., sodium hydride) introduces the ethyl group.

- Protection with CBZ Group : The piperazine derivative is treated with benzyl chloroformate to add the carbobenzyloxy (CBZ) protecting group.

- Formation of Hydrochloride Salt : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

Biological Activity

(S)-1-N-CBZ-2-ethyl-piperazine hydrochloride exhibits a range of biological activities, primarily due to its ability to interact with various receptors and enzymes. Key areas of activity include:

- Receptor Binding : The compound has been investigated for its binding affinity to neurotransmitter receptors, particularly in studies related to central nervous system (CNS) activity. It shows potential as a modulator for serotonin and dopamine receptors, which are crucial in treating psychiatric disorders .

- Enzyme Inhibition : Research has indicated that (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

The mechanism of action for (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride involves:

- Binding Interactions : The compound engages with molecular targets such as receptors and enzymes, modulating their activity. The presence of the CBZ group enhances stability and bioavailability, allowing for prolonged effects within biological systems.

- Influence on Signal Transduction : By binding to receptors, it may influence intracellular signaling pathways that regulate various physiological processes, including mood regulation and metabolic functions.

Comparative Analysis

To understand the uniqueness of (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Difference | Biological Activity |

|---|---|---|

| (S)-1-N-CBZ-2-METHYL-PIPERAZINE-HCl | Methyl group instead of ethyl | Similar receptor binding properties |

| (S)-1-N-CBZ-2-PROPYL-PIPERAZINE-HCl | Propyl group instead of ethyl | Potentially different enzyme inhibition |

| (S)-1-N-CBZ-2-BUTYL-PIPERAZINE-HCl | Butyl group instead of ethyl | Variability in receptor interactions |

The ethyl substitution in (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride contributes significantly to its distinct biological activity compared to other derivatives.

Study on CNS Activity

A recent study evaluated the CNS effects of (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride in animal models. Results indicated that doses administered led to significant alterations in behavior consistent with serotonin modulation, suggesting potential applications in treating anxiety and depression disorders.

Enzyme Inhibition Research

Another investigation focused on the compound's role as an enzyme inhibitor within metabolic pathways. The findings demonstrated that it effectively inhibited specific enzymes linked to glucose metabolism, indicating its potential utility in managing diabetes-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.